molecular formula C8H12O4 B145559 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one CAS No. 138540-99-5

4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one

Cat. No.: B145559
CAS No.: 138540-99-5
M. Wt: 172.18 g/mol
InChI Key: GZFFFMYJURFCNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one is not present in intact garlic cloves but is formed when garlic is crushed or chopped. The enzyme alliinase converts alliin, a sulfur-containing amino acid, into garlicin. This reaction occurs rapidly and is highly efficient .

Industrial Production Methods: Industrial production of garlicin involves the extraction of alliin from garlic, followed by enzymatic conversion to garlicin. This process can be optimized by controlling the pH, temperature, and enzyme concentration to maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reactive thiol-trapping sulfur compound that can react with thiol groups in proteins and other molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diallyl disulfide, diallyl trisulfide, and various other sulfur-containing compounds .

Scientific Research Applications

4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.

    Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.

    Medicine: Investigated for its potential anticancer, cardiovascular protective, and anti-inflammatory effects.

    Industry: Used in food preservation and as a natural pesticide

Mechanism of Action

4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one exerts its effects through several mechanisms:

Comparison with Similar Compounds

4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one is unique among sulfur-containing compounds due to its high reactivity and broad spectrum of biological activities. Similar compounds include:

Properties

IUPAC Name

4,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h4-7,9-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFFFMYJURFCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C1O)COC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569000
Record name 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138540-99-5
Record name 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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